![molecular formula C10H19NO4 B1310879 (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate CAS No. 79640-72-5](/img/structure/B1310879.png)
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate
Overview
Description
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate is a chiral compound with significant applications in various fields of chemistry and biology. It is an ester derivative of 2-aminopentanedioic acid, commonly known as glutamic acid. The compound’s structure includes a tert-butyl group and a methyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate typically involves the esterification of (S)-2-aminopentanedioic acid. The process can be carried out using tert-butyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Amines, alcohols
Substitution: Substituted esters and amides
Scientific Research Applications
Chemistry
(S)-1-tert-butyl 5-methyl 2-aminopentanedioate serves as a crucial building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : Its structure allows for the formation of various derivatives and analogs, facilitating the development of more complex organic compounds.
Biology
In biological research, this compound is investigated for its potential roles in:
- Biochemical Pathways : It may influence metabolic pathways through enzyme interactions.
- Enzyme Modulation : Studies suggest that it can act as an enzyme inhibitor or modulator, impacting cellular metabolism.
Medicine
The pharmaceutical applications include:
- Therapeutic Effects : Research indicates potential use in drug development due to its biological activity.
- Antimicrobial Properties : Initial studies show effectiveness against multi-drug resistant bacteria.
- Cytotoxicity in Cancer Research : Exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Pharmacological Effects
Research has highlighted several pharmacological effects:
- Antimicrobial Activity : Effective against resistant bacterial strains.
- Cytotoxicity : Induces cell death in cancer cell lines, demonstrating its potential in oncology.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against certain bacterial strains | |
Cytotoxicity | Induces cell death in cancer cell lines | |
Enzyme Modulation | Alters enzymatic activity |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity comparable to established antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects on ovarian cancer cell lines. The compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 100 µM, suggesting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate, modulating the activity of the target protein. The presence of the tert-butyl and methyl ester groups can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- (S)-2-Aminopentanedioic acid (Glutamic acid)
- (S)-1-tert-Butyl 2-aminopentanedioate
- (S)-5-tert-Butyl 1-methyl 2-aminopentanedioate
Comparison: (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate is unique due to the presence of both tert-butyl and methyl ester groups, which enhance its lipophilicity and stability compared to other similar compounds. This makes it particularly useful in applications requiring increased membrane permeability and resistance to hydrolysis.
Biological Activity
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tert-butyl group and an amino acid moiety. This structural configuration is believed to contribute to its biological activity, particularly in terms of antioxidant properties and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This action is crucial for protecting cellular components from damage and may play a role in preventing various diseases linked to oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory pathways, particularly by modulating the activity of cyclooxygenase enzymes (COX), especially COX-2. This inhibition can lead to reduced production of inflammatory mediators, thereby alleviating conditions associated with chronic inflammation.
- Cell Signaling Modulation : The compound has been shown to influence various cell signaling pathways, affecting gene expression and cellular metabolism. These effects can lead to altered cellular responses in various biological contexts.
Biochemical Pathways
This compound interacts with several biochemical pathways:
- Metabolic Pathways : The compound is metabolized primarily through phase I and phase II reactions in the liver, which are crucial for its biotransformation and elimination from the body.
- Transport Mechanisms : It utilizes specific transporters for cellular uptake and distribution, ensuring that it reaches target tissues effectively.
Case Studies
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
- Anti-inflammatory Research : In animal models, administration of this compound resulted in decreased levels of inflammatory cytokines and improved symptoms in models of arthritis, highlighting its anti-inflammatory potential .
- Cellular Effects : Experiments have shown that treatment with this compound leads to modulation of apoptosis-related pathways, indicating a role in cancer biology where it may promote the survival of healthy cells while inducing apoptosis in cancerous cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antioxidant, Anti-inflammatory | COX inhibition, Free radical scavenging |
Sulfathiazole | Antimicrobial | Inhibition of bacterial folic acid synthesis |
Ritonavir | Antiviral | Protease inhibition |
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAXGMMUKHMOBI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426640 | |
Record name | (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79640-72-5 | |
Record name | 1-(1,1-Dimethylethyl) 5-methyl L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79640-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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